(2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one
CAS No.: 154257-92-8
Cat. No.: VC11985352
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154257-92-8 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | (E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one |
| Standard InChI | InChI=1S/C12H13NO3/c1-13(2)6-5-10(14)9-3-4-11-12(7-9)16-8-15-11/h3-7H,8H2,1-2H3/b6-5+ |
| Standard InChI Key | DQXBTVFTJSCGEJ-AATRIKPKSA-N |
| Isomeric SMILES | CN(C)/C=C/C(=O)C1=CC2=C(C=C1)OCO2 |
| SMILES | CN(C)C=CC(=O)C1=CC2=C(C=C1)OCO2 |
| Canonical SMILES | CN(C)C=CC(=O)C1=CC2=C(C=C1)OCO2 |
Introduction
(2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound belonging to the class of chalcones, which are known for their conjugated double bond system and biological activity. This compound features a benzodioxole moiety, commonly found in natural products and synthetic compounds, and a dimethylamino group that influences its solubility and interaction with biological targets .
Molecular Formula and Weight
Synthesis
The synthesis of (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one typically involves aldol condensation reactions, utilizing reagents like sodium hydroxide and solvents such as ethanol. Optimizing reaction conditions, including temperature and time, is crucial for achieving high yields and purity.
Biological Activities and Applications
Compounds with similar structures to (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one have been reported to exhibit significant biological activities, including antimicrobial and anticancer properties. This suggests potential applications in medicinal chemistry and pharmaceutical research.
Potential Applications
-
Medicinal Chemistry: The compound's structural features make it a candidate for studying biological interactions and developing new drugs.
-
Academic Research: Its unique structure contributes to ongoing research in organic synthesis and biological activity studies.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume